molecular formula C13H14Cl3N3O4 B11711126 3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

Cat. No.: B11711126
M. Wt: 382.6 g/mol
InChI Key: AJFRXKHVNQSVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a trichloroethyl group, and a morpholine ring attached to a benzamide core. Its molecular formula is C13H14Cl3N3O4, and it has a molecular weight of 382.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group and morpholine ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may enhance its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C13H14Cl3N3O4

Molecular Weight

382.6 g/mol

IUPAC Name

3-nitro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H14Cl3N3O4/c14-13(15,16)12(18-4-6-23-7-5-18)17-11(20)9-2-1-3-10(8-9)19(21)22/h1-3,8,12H,4-7H2,(H,17,20)

InChI Key

AJFRXKHVNQSVPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.